The ILK-kindlin-2 interaction is highly conserved across species, highlighting its biological significance. This interaction is mediated by specific domains within each protein: the pseudokinase domain (pKD) of ILK and the F2PH subdomain of kindlin-2. []
Ilk-IN-2 is a selective inhibitor of integrin-linked kinase (ILK), an important protein involved in various cellular processes including cell survival, proliferation, and migration. ILK has been implicated in the progression of several types of cancer, making its inhibitors a target for therapeutic development. The compound is classified as a small molecule inhibitor and has been studied for its potential to disrupt ILK-mediated signaling pathways.
The synthesis of Ilk-IN-2 typically involves multiple synthetic steps that may include:
Detailed synthetic routes can vary based on the specific structural modifications intended for Ilk-IN-2.
Ilk-IN-2 can be characterized by its unique molecular structure which includes:
The molecular formula and exact structural data can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Ilk-IN-2 undergoes various chemical reactions during its synthesis and biological interactions:
The kinetics of these reactions can be studied using enzyme assays or binding studies to determine the efficacy and potency of Ilk-IN-2 as an ILK inhibitor.
The mechanism of action for Ilk-IN-2 involves:
Research studies often utilize cell lines expressing ILK to quantify the effects of Ilk-IN-2 on cell viability and migration.
Ilk-IN-2 has several potential applications in scientific research:
Integrin-Linked Kinase is an intracellular adaptor protein localized primarily at focal adhesion sites, where it bridges integrin receptors and the actin cytoskeleton. Structurally, it comprises an N-terminal ankyrin repeat domain (ARD), a central pleckstrin homology (PH)-like domain, and a C-terminal kinase-like domain [10]. Despite historical classification as a serine/threonine kinase, recent structural analyses confirm its primary role as a pseudokinase that functions as a critical scaffolding platform [10]. Integrin-Linked Kinase forms the core of the Integrin-Linked Kinase–Particularly Interesting New Cysteine-Histidine-rich protein–Parvin (IPP) complex, which recruits over 20 signaling proteins, including paxillin, β-parvin, and growth factor receptors [6] [10]. This complex orchestrates:
Table 1: Key Binding Partners of Integrin-Linked Kinase in Focal Adhesions
Binding Partner | Interaction Domain | Functional Consequence |
---|---|---|
β1-integrin cytoplasmic tail | Kinase-like domain | Mechanical coupling to extracellular matrix |
Particularly Interesting New Cysteine-Histidine-rich protein 1 | Ankyrin repeat domain | Complex stability; localization regulation |
α/β-parvin | Kinase-like domain | Actin cytoskeletal remodeling |
Paxillin | Central PH-like domain | Focal adhesion turnover and cell migration |
Integrin-Linked Kinase expression and activity are frequently elevated in carcinomas (e.g., breast, gastric, prostate), sarcomas, and hematological malignancies. This dysregulation stems from:
Functionally, elevated Integrin-Linked Kinase drives:
Table 2: Oncogenic Pathways Activated by Integrin-Linked Kinase Overexpression
Downstream Effector | Pathway Activated | Oncogenic Outcome |
---|---|---|
Phospho-Akt (Ser473) | PI3K/Protein Kinase B | Cell survival; evasion of apoptosis |
Phospho-Glycogen Synthase Kinase-3β (Ser9) | Wnt/β-catenin | Cell cycle progression; proliferation |
Phospho-Myosin Light Chain | Rho/Rac GTPases | Cell migration; invasion |
Hypoxia-Inducible Factor 1-alpha | Glycolysis | Metabolic adaptation to hypoxia |
The discovery of Integrin-Linked Kinase’s role in linking integrins to oncogenic signaling dates to the early 2000s, establishing it as a compelling therapeutic target [1]. However, traditional approaches faced challenges:
These limitations highlighted the need for agents disrupting Integrin-Linked Kinase scaffolding without compromising essential physiological functions—a gap addressed by next-generation compounds like Ilk-In-2.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: